2-Hydroxy-3,5-diiodobenzaldehyde, also known as 3,5-diiodosalicylaldehyde, is an organic compound with the molecular formula and a molar mass of 373.91 g/mol. It appears as a crystalline solid that can range in color from white to yellow to green. This compound is characterized by its high density (approximately 2.602 g/cm³) and a melting point of 109-110 °C. It is poorly soluble in water and sensitive to air and light, necessitating storage under inert gas conditions at low temperatures (2–8 °C) .
The compound features a hydroxyl group (-OH) and an aldehyde group (-CHO), which contribute to its reactivity and potential applications in organic synthesis. The presence of iodine substituents enhances its biological activity and makes it a valuable precursor in various
Research indicates that 2-hydroxy-3,5-diiodobenzaldehyde exhibits notable biological activities, particularly as an antimicrobial agent. Its derivatives have shown potential against various bacterial strains and fungi, making them candidates for drug development . The compound's structure allows for interactions with biological targets, potentially leading to anticancer properties as well.
The synthesis of 2-hydroxy-3,5-diiodobenzaldehyde typically involves the following methods:
2-Hydroxy-3,5-diiodobenzaldehyde finds applications in various fields:
Studies have shown that 2-hydroxy-3,5-diiodobenzaldehyde interacts with various biological molecules. These interactions can lead to changes in cell viability and proliferation rates in microbial cultures. Its hydrazone derivatives have been investigated for their ability to inhibit specific enzymes or pathways involved in cancer progression .
Several compounds share structural similarities with 2-hydroxy-3,5-diiodobenzaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Iodo-4-hydroxybenzaldehyde | Contains one iodine atom | Less potent antimicrobial activity compared to diiodo derivative |
| 4-Hydroxybenzaldehyde | No iodine substitution | Commonly used as a building block but lacks enhanced biological activity |
| 5-Iodo-2-hydroxybenzaldehyde | One iodine at position 5 | Similar reactivity but different biological profile |
| Salicylaldehyde | No iodine substituents | Base structure for many derivatives but less reactive than iodinated variants |
The uniqueness of 2-hydroxy-3,5-diiodobenzaldehyde lies in its dual iodine substitutions which significantly enhance its reactivity and biological activity compared to its analogs.